molecular formula C16H14F3N3OS B1674483 Lansoprazole sulfide CAS No. 103577-40-8

Lansoprazole sulfide

货号: B1674483
CAS 编号: 103577-40-8
分子量: 353.4 g/mol
InChI 键: CCHLMSUZHFPSFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lansoprazole sulfide (LPZS) is the active metabolite of the proton pump inhibitor (PPI) lansoprazole, formed via non-enzymatic conversion in vivo . Unlike its parent drug, LPZS lacks activity against the gastric H⁺/K⁺ ATPase but exhibits distinct pharmacological properties. It is a potent inhibitor of the cytochrome bc1 complex (ubiquinol-cytochrome c oxidoreductase) in Mycobacterium tuberculosis (Mtb), with an intracellular IC₅₀ of 0.59 μM and extracellular IC₅₀ of 0.46 μM . Additionally, LPZS derivatives like 5-hydroxy this compound (5HLS) inhibit fatty acid synthase (FASN), a key enzyme in cancer metabolism, by targeting enoyl reductase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole sulfide typically involves the condensation of 2-mercapto benzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide. This reaction produces this compound, which can then be oxidized to form lansoprazole . The reaction conditions usually involve ambient temperature and the use of aqueous sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-quality reagents and solvents, along with advanced purification techniques, is essential to achieve the desired quality of this compound .

化学反应分析

Degradation Reactions

Under stress conditions, LPZS undergoes further degradation:

Acidic Hydrolysis

  • Primary degradant (DP-1) : LPZS itself is a stable degradant of LPZ under acidic stress .

  • Mechanism : Intramolecular reorganization opens the benzimidazole ring, releasing thiol groups (confirmed via m/z 236.0355 fragment) .

Oxidative Degradation

DegradantRT (min)m/zMS Area (%)UV Area (%)
LPZS7.07–7.11354.0884100.0–92.2093.89–92.00
DP-47.45–7.48386.07691.36–7.806.11–8.00

DP-4 : Oxidized sulfone derivative (m/z +32 from LPZS), formed minimally under oxidative stress . Competing pathways include N-oxide formation, though fragmentation patterns favor sulfone .

Metabolic Pathways

LPZS is metabolized via hepatic enzymes:

ReactionEnzymeApparent Kₘ (μM)
5-Hydroxylation CYP2C1915
Sulfoxidation CYP3A4/5100
  • CYP2C19 : Dominates at pharmacologically relevant concentrations (1 μM) .

  • CYP3A4/5 : Catalyzes sulfoxidation to LPZ sulfone at higher concentrations .

Inhibition Mechanism in M. tuberculosis

LPZS inhibits the respiratory chain by binding the Qₒ site of the cytochrome bc₁ complex (CIII₂CIV₂ supercomplex) :

Key Interactions

  • Binding affinity : ~6 kcal/mol (MD simulations) .

  • Residues : Forms hydrogen bonds with QcrB-Y159 and hydrophobic interactions with F153/M305/M337 .

Functional Impact

LPZS ConcentrationSupercomplex Activity (% Control)
0 nM100%
500 nM50%
25 μM<10%

Mutation of QcrB-F153/M305/M337 reduces binding affinity by 2.3 kcal/mol, confirming target specificity .

Structural Stability

  • Thermal stability : Melting point 173–175°C .

  • Resonance stabilization : Delocalization of lone pairs from adjacent oxygen prevents intramolecular elimination .

科学研究应用

Lansoprazole sulfide (LPZS) is a metabolite of lansoprazole, a proton-pump inhibitor drug . Research indicates that LPZS has potential applications as an antituberculosis agent .

Scientific Research Applications

Antituberculosis agent

  • Mechanism of action: LPZS inhibits the quinol substrate oxidation process by binding to the Qo cavity of the mycobacterial respiratory chain supercomplex III .
  • Activity against Mycobacterium tuberculosis: LPZS demonstrates activity against M. tuberculosis, including drug-resistant strains . In a murine model of acute TB, oral administration of LPZS significantly reduced the bacterial burden in Mtb-infected mice .
  • Selectivity: LPZS displays a selective antituberculous profile and does not affect the growth of several Gram-negative and Gram-positive bacteria .
  • Drug combination studies: In vitro drug combination studies with LPZS and several first- and second-line anti-TB drugs have shown additive effects for the tested combinations .
  • Prodrug activation: Lansoprazole is converted to LPZS intracellularly, requiring the host's cytoplasm for conversion into an LPZ analogue with antituberculous activity .

Antifungal Activity

  • Lansoprazole enhances the activity of Amphotericin B (AmB) against Candida auris .

Pharmacokinetics

  • Studies have evaluated the pharmacokinetics of lansoprazole and its metabolites, including LPZS, after intravenous doses of lansoprazole . LPZ is converted to LPZS intracellularly .

Tuberculosis Incidence

  • Use of lansoprazole was associated with reduced incidence of TB disease . A study comparing lansoprazole users with omeprazole or pantoprazole users showed that lansoprazole users had a lower rate of TB disease .

作用机制

Lansoprazole sulfide itself does not have a direct mechanism of action as it is an intermediate compound. its oxidation product, lansoprazole, works by inhibiting the H+/K±ATPase enzyme in gastric parietal cells. This inhibition blocks the final step in gastric acid production, thereby reducing acid secretion and promoting healing of ulcers and other acid-related conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Cytochrome bc1 Inhibitors

LPZS shares mechanistic similarities with other cytochrome bc1 inhibitors but differs in binding sites and resistance profiles:

Compound Target Site IC₅₀ (Mtb) Resistance Mutations Clinical Status
Lansoprazole sulfide QcrB (distinct from Qp site) 0.46–0.59 μM T313A (resistant to Q203) Preclinical
Q203 Qp site of QcrB 0.003 μM L176P, T313A Phase II trials
TB-47 QcrB 0.02 μM N/A Preclinical
  • Key Differences :
    • LPZS binds to a site distinct from the Qp pocket targeted by imidazopyridines like Q203, enabling activity against Q203-resistant strains (e.g., T313A mutants) .
    • Q203 has superior potency (IC₅₀ = 3 nM) but is vulnerable to resistance mutations (e.g., L176P) .

Proton Pump Inhibitors and Metabolites

LPZS contrasts with other PPIs and their metabolites in antimicrobial and metabolic activity:

Compound Anti-TB Activity Metabolic Pathway Key Enzymes Involved
This compound Yes (IC₅₀ ~0.5 μM) Non-enzymatic conversion None
Omeprazole sulfide No CYP3A4-mediated sulfoxidation CYP3A4
Dexlansoprazole No Chiral sulfoxidation BoBVMO/CbBVMO
  • Clinical Relevance :
    • LPZS is unique among PPI metabolites for its anti-TB activity, whereas omeprazole and pantoprazole metabolites lack this property .
    • BoBVMO and CbBVMO enzymes show low catalytic efficiency for LPZS (0.69–39 mU/mg), limiting its synthesis compared to other chiral PPIs like esomeprazole .

FASN Inhibitors

LPZS derivatives exhibit distinct FASN inhibition mechanisms compared to parent drugs:

Compound FASN Target Site IC₅₀ (Cancer Cells) Mechanism
5-Hydroxy LPZS Enoyl reductase <1 μM Blocks lipid synthesis
Lansoprazole Thioesterase ~5 μM Weak FASN inhibition
Orlistat β-Ketoacyl synthase 1–10 μM Irreversible inhibition
  • Therapeutic Implications :
    • 5HLS outperforms lansoprazole in FASN inhibition, enhancing anticancer effects in triple-negative breast cancer .

Pharmacokinetic and Pharmacodynamic Comparisons

Binding Affinities

Molecular docking reveals differences in cytochrome bc1 interactions:

Compound Glide XP Score (kcal/mol) Key Interactions
Lansoprazole -10.8 H-bond with Y279; halogen-pi with F296
This compound -10.4 Hydrophobic contacts; lacks H-bond
  • LPZS’s weaker docking score correlates with reduced affinity compared to lansoprazole, though both share similar binding poses .

Metabolic Pathways

Compound Primary Metabolism Enzymes Involved Bioactivation Site
This compound Non-enzymatic conversion None Gastric acid
Omeprazole sulfide CYP3A4-mediated sulfoxidation CYP3A4 Liver
  • LPZS bypasses hepatic metabolism, enabling direct targeting of Mtb in host cells .

Clinical and Preclinical Data

Anti-TB Efficacy

  • LPZS : Reduces TB incidence in lansoprazole users (HR = 0.75 vs. omeprazole) .
  • Q203 : Achieves sterilizing activity in murine models but faces resistance challenges .

生物活性

Lansoprazole sulfide (LPZS) is a metabolite of the proton pump inhibitor lansoprazole, which has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis) and certain fungal pathogens. This article provides an overview of the biological activity of LPZS, supported by research findings, pharmacokinetics, and case studies.

Lansoprazole is primarily known for its role as a gastric proton-pump inhibitor. However, recent studies have demonstrated that LPZS exhibits significant anti-mycobacterial activity. The mechanism involves the intracellular reduction of lansoprazole to LPZS, which then targets the cytochrome bc1 complex in M. tuberculosis. This action disrupts ATP synthesis within the bacteria, leading to cell death.

Key Findings:

  • IC50 Values :
    • In vitro studies showed that LPZS has an IC50 of 0.59 μM against intracellular M. tuberculosis, indicating potent activity compared to its parent compound, which had an IC50 of 32.8 μM in broth cultures .
  • Pharmacokinetics :
    • When administered intraperitoneally (i.p.), LPZS penetrated lung tissue effectively, suggesting favorable pharmacokinetic properties for potential therapeutic use against tuberculosis .

Comparative Efficacy

A comparative study analyzed the incidence of tuberculosis in patients using lansoprazole versus other proton pump inhibitors (PPIs) like omeprazole and pantoprazole. The results indicated that lansoprazole users had a significantly lower incidence of TB disease, with an adjusted hazard ratio (HR) of 0.68 (0.52–0.89) . This suggests that lansoprazole may confer protective effects against TB, potentially linked to its metabolism into LPZS.

Case Studies and Clinical Implications

  • Anti-Tuberculosis Activity :
    • A cohort study involving over 1 million patients found that those prescribed lansoprazole had a reduced risk of developing tuberculosis compared to those on other PPIs. This finding supports the hypothesis that LPZS may play a role in enhancing immune responses against M. tuberculosis .
  • Fungal Infections :
    • Recent investigations have also explored the antifungal properties of lansoprazole and its metabolites. In a mouse model infected with Candida auris , lansoprazole was shown to enhance the efficacy of antifungal treatments, indicating a broader spectrum of action for LPZS beyond mycobacterial infections .

Table 1: Comparative IC50 Values for Lansoprazole and this compound

CompoundIC50 (μM) in BrothIC50 (μM) in Intracellular Assays
Lansoprazole32.81.47
This compound0.460.59

Table 2: Patient Characteristics in Lansoprazole Cohort Study

CharacteristicLansoprazole UsersOmeprazole/Pantoprazole Users
Total Patients527,364923,500
Mean Age (Years)5655
Current Smokers (%)23%16%
Average PPI Exposure (Days)408386

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying lansoprazole sulfide and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for sensitive quantification. For example, a validated method employs a Diamonsil C18 column with acetonitrile-0.1% formic acid and ammonium acetate mobile phase, achieving linearity ranges of 116–46,400 ng/mL for this compound in rat plasma. Recovery rates exceed 89% for this compound and its metabolites (5-hydroxylansoprazole and lansoprazole sulfone) with inter- and intra-assay CVs <10% . Optimization of stepped collision energy (e.g., 15, 35, 60, 75 eV) in mass spectrometry enhances fragmentation specificity for structural confirmation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Controlled oxidation of the sulfide precursor is critical. The synthesis process must monitor pH during aqueous alkaline extraction to minimize sulfone byproduct formation, as outlined in patent methodologies for benzimidazole-type proton pump inhibitors . Crystallization conditions (e.g., hydration state) also influence structural consistency; hydrogen-bonded chains in the crystal lattice require precise temperature and solvent control .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in vivo?

Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and area under the curve (AUC). Pharmacokinetic software (e.g., DAS 2.0) can model these parameters, while ANOVA with post-hoc tests (e.g., Tukey’s test) statistically validates differences between experimental groups .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental toxicity be reconciled?

Current PNEC (predicted no-effect concentration) values for this compound rely on ECOSAR modeling, which lacks empirical ecotoxicity data. Researchers should conduct standardized toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) to replace modeled estimates. Simultaneous monitoring of surface water concentrations using LC-MS/MS can contextualize environmental risk .

Q. What experimental strategies resolve discrepancies in this compound’s oxidative stress modulation mechanisms?

Mechanistic studies require pathway-specific inhibitors (e.g., SB203580 for p38 MAPK) to isolate signaling contributions. For example, pretreatment with SB203580 abolished lansoprazole’s cytoprotective effects in cisplatin-induced toxicity, confirming p38 MAPK’s role. Dose-response assays and Western blotting validate pathway activation .

Q. How can researchers optimize impurity profiling during this compound synthesis?

A linearity range of 0.05–150% of the nominal concentration (100 mg/mL) in HPLC methods allows simultaneous detection of impurities and assay analysis. Degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis) identify major degradation products, which are quantified using relative response factors .

Q. What advanced statistical approaches address variability in metabolite recovery rates?

Multivariate analysis (e.g., principal component analysis) can cluster recovery patterns across metabolites and concentrations. For instance, lansoprazole sulfone exhibits higher variability in low-concentration samples (RSD <5.3%), necessitating weighted least squares regression for calibration curve fitting .

Q. Methodological Best Practices

  • Data Presentation : Use tables to summarize pharmacokinetic parameters (e.g., mean ± SD) and recovery rates. Ensure self-explanatory titles and footnotes (e.g., “Table 1: Linearity and precision data for LC-MS/MS method”) .
  • Ethical Compliance : Document data protection impact assessments (DPIAs) and training protocols for handling anonymized/pseudonymized data in human studies .
  • Contradiction Analysis : Cross-reference modeled toxicity data with experimental results to identify knowledge gaps, as seen in ecotoxicity studies .

属性

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLMSUZHFPSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145906
Record name Lansoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103577-40-8
Record name Lansoprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103577-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANSOPRAZOLE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XP950E2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

The present invention relates to a process for preparing the Crystalline Form A of Lansoprazole, which comprises dissolving Lansoprazole obtained by oxidation of 2-([3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl)thio-1H-benzimidazole in ethanol, adding water thereto, stirring the mixture at the temperature range of from 15 to 40° C. for 0.5 to 4 hours, and filtering and drying the resulting product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl azodicarboxylate(DEAD)
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lansoprazole sulfide
Reactant of Route 2
Reactant of Route 2
Lansoprazole sulfide
Reactant of Route 3
Reactant of Route 3
Lansoprazole sulfide
Reactant of Route 4
Reactant of Route 4
Lansoprazole sulfide
Reactant of Route 5
Lansoprazole sulfide
Reactant of Route 6
Reactant of Route 6
Lansoprazole sulfide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。